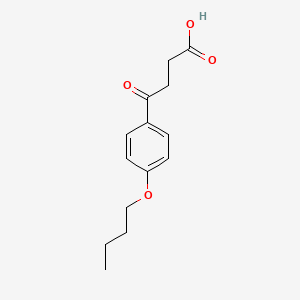

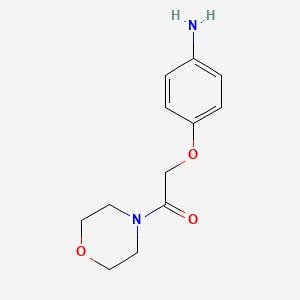

4-(4-Butoxyphenyl)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Butoxyphenyl)-4-oxobutanoic acid is a chemical compound of interest in various fields of chemistry and materials science. Due to its unique structural features, it has been the subject of numerous studies exploring its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Butoxyphenyl)-4-oxobutanoic acid often involves ring-opening reactions of itaconic anhydride with specific amines or ketones and is characterized by techniques like FT-IR, 1H NMR, and single-crystal X-ray diffraction. Microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid has also been developed, providing a broad range of substrates for the synthesis of 4-oxobutenoic acids with moderate to excellent yields (Nayak et al., 2014) (Uguen et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction. These studies reveal detailed insights into the molecular geometry, confirming structures through comparison of experimental and calculated (DFT) values. Notably, the NH stretching frequency is red-shifted in the IR spectrum, indicating weakening of the NH bond, which is crucial for understanding proton transfer mechanisms (Raju et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including intramolecular cyclization, leading to the formation of N-substituted 5-aryl-3-imino-3H-furan-2-ones. Such reactions demonstrate the compounds' reactivity and potential for forming complex cyclic structures (Rubtsov & Zalesov, 2003).

Physical Properties Analysis

The physical properties, such as thermal stability, absorption wavelengths, and crystalline structure, are essential for understanding the behavior of these compounds under various conditions. The thermal stability is often assessed using DTA and TGA analysis, providing insights into their applications in different environments (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, molecular electrostatic potential, HOMO and LUMO analysis, and hyperpolarizability, are crucial for applications in nonlinear optics and as biologically active species. The first hyperpolarizability and infrared intensities reported for these compounds indicate their potential as nonlinear optical materials. NBO analysis is used to study the stability of the molecule arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

科学的研究の応用

Molecular and Structural Studies

4-(4-Butoxyphenyl)-4-oxobutanoic acid and similar compounds have been extensively studied for their molecular and structural properties. For instance, the vibrational, structural, electronic, and optical characteristics of related butanoic acid derivatives have been investigated using both experimental spectroscopy and theoretical calculations. These studies often involve molecular docking, vibrational spectroscopy, and analysis of electron localization function, which contribute to understanding the molecular interactions and stability of these compounds (Vanasundari et al., 2018).

Nonlinear Optical Materials

Research has indicated that certain butanoic acid derivatives possess properties suitable for nonlinear optical materials. Their dipole moment and hyperpolarizabilities are key factors in this regard. Such materials are important for applications in photonics and optoelectronics (Rahul Raju et al., 2015).

Synthesis and Chemical Reactions

The synthesis and study of reactions involving butanoic acid derivatives, including 4-(4-Butoxyphenyl)-4-oxobutanoic acid, have been an area of significant interest. Improved synthesis methods and reaction pathways for these compounds have been developed, which are crucial for their application in various chemical and pharmaceutical fields (G. Miller et al., 1981).

Biologically Active Species

These compounds are also studied as biologically active species and intermediates for further derivatization. Their synthesis often involves reactions with other chemicals, providing insights into their potential biological activities (Mélanie Uguen et al., 2021).

Precursors in Biosynthesis

Certain butanoic acid derivatives are investigated as precursors in the biosynthesis of other compounds, such as alkaloids and naphthoquinones. This highlights their role in complex biological pathways and potential applications in bioengineering (E. Leete & George B. Bodem, 1973).

特性

IUPAC Name |

4-(4-butoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-3-10-18-12-6-4-11(5-7-12)13(15)8-9-14(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTSRRHNDXFIRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342092 |

Source

|

| Record name | 4-(4-Butoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Butoxyphenyl)-4-oxobutanoic acid | |

CAS RN |

63471-88-5 |

Source

|

| Record name | 4-(4-Butoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)